tert-Butyl (2-((2-chloro-5-fluoropyrimidin-4-yl)amino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-((2-chloro-5-fluoropyrimidin-4-yl)amino)ethyl)carbamate is a chemical compound with the molecular formula C11H16ClFN4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
The synthesis of tert-Butyl (2-((2-chloro-5-fluoropyrimidin-4-yl)amino)ethyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) or other transition metal catalysts .
Chemical Reactions Analysis
tert-Butyl (2-((2-chloro-5-fluoropyrimidin-4-yl)amino)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boronic acids are used to form carbon-carbon bonds.
Scientific Research Applications
tert-Butyl (2-((2-chloro-5-fluoropyrimidin-4-yl)amino)ethyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The exact mechanism of action of tert-Butyl (2-((2-chloro-5-fluoropyrimidin-4-yl)amino)ethyl)carbamate is not well-documented. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
tert-Butyl (2-((2-chloro-5-fluoropyrimidin-4-yl)amino)ethyl)carbamate can be compared with similar compounds such as:
tert-Butyl (5-chloropyrazin-2-yl)carbamate: Similar in structure but contains a pyrazine ring instead of a pyrimidine ring.
tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate: Contains a pyridine ring and is used in similar synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[2-[(2-chloro-5-fluoropyrimidin-4-yl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClFN4O2/c1-11(2,3)19-10(18)15-5-4-14-8-7(13)6-16-9(12)17-8/h6H,4-5H2,1-3H3,(H,15,18)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMNKEMWIPCPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC(=NC=C1F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.